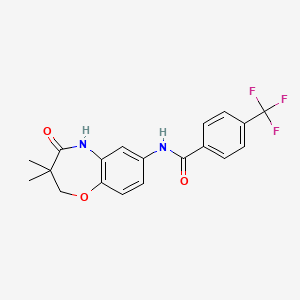

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

CAS No.: 921842-45-7

Cat. No.: VC7164622

Molecular Formula: C19H17F3N2O3

Molecular Weight: 378.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921842-45-7 |

|---|---|

| Molecular Formula | C19H17F3N2O3 |

| Molecular Weight | 378.351 |

| IUPAC Name | N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-13(9-14(15)24-17(18)26)23-16(25)11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26) |

| Standard InChI Key | NSWWPOMYNNJLRF-UHFFFAOYSA-N |

| SMILES | CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates two pharmacologically significant motifs: a 1,5-benzoxazepine core and a 4-(trifluoromethyl)benzamide side chain. The benzoxazepine system consists of a benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom. Key structural features include:

-

3,3-Dimethyl substitution: The dimethyl groups at the 3-position of the oxazepine ring introduce steric bulk, potentially influencing conformational stability and target binding.

-

4-Oxo functionality: The ketone group at the 4-position may participate in hydrogen bonding or serve as a site for further derivatization.

-

7-Arylbenzamide substitution: The 4-(trifluoromethyl)benzamide group at the 7-position enhances lipophilicity and metabolic stability, a hallmark of trifluoromethylated pharmaceuticals .

The IUPAC name, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide, systematically describes this arrangement, with the benzoxazepine core numbered to prioritize the oxygen atom (position 1) and nitrogen atom (position 5) .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains undisclosed, analogues provide insights. For example, the closely related N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1, oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID: 40887754) exhibits a molecular weight of 378.4 g/mol and a computed PSA of 80.26 Ų, suggesting moderate polarity . Computational models predict similar properties for the target compound, including a LogP value indicative of balanced lipophilicity-hydrophilicity.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically proceeds via a multistep sequence:

-

Benzoxazepine Core Formation:

-

Cyclization of 2-aminophenol derivatives with α,β-unsaturated ketones or esters under basic conditions generates the oxazepine ring. For example, reacting 2-amino-5-nitrophenol with dimethyl acrylate in the presence of K₂CO₃ yields intermediate nitro-substituted benzoxazepines, which are subsequently reduced to amines .

-

-

Trifluoromethylbenzamide Introduction:

-

Amide coupling between the 7-amino group of the benzoxazepine and 4-(trifluoromethyl)benzoyl chloride is catalyzed by agents such as HATU or EDCI. Solvents like DMF or dichloromethane, combined with bases (e.g., DIPEA), optimize yields.

-

A representative synthetic route is summarized below:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2-Amino-5-nitrophenol, dimethyl acrylate, K₂CO₃, DMF, 80°C | 3,3-Dimethyl-4-oxo-7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine |

| 2 | H₂, Pd/C, ethanol, rt | 7-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one |

| 3 | 4-(Trifluoromethyl)benzoyl chloride, DIPEA, DCM, 0°C→rt | Target compound |

Mechanistic Considerations

The amidation step proceeds via nucleophilic acyl substitution, where the benzoxazepine’s primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The trifluoromethyl group’s strong electron-withdrawing nature activates the benzoyl chloride, enhancing reaction efficiency . Side reactions, such as over-acylation or oxazepine ring opening, are mitigated by maintaining low temperatures and stoichiometric control.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Oxazepine Ring: Susceptible to acid-catalyzed hydrolysis at elevated temperatures, leading to ring opening.

-

Trifluoromethyl Group: Imparts resistance to oxidative and metabolic degradation, as seen in fluorinated pharmaceuticals .

Biological Relevance and Applications

Comparative Analysis with Analogues

The substitution pattern critically influences activity. For instance, replacing the 4-(trifluoromethyl)benzamide with a 2-oxochromene-3-carboxamide (as in PubChem CID 40887754) reduces metabolic stability but improves aqueous solubility . Such structure-activity relationships (SARs) underscore the importance of the trifluoromethyl group in optimizing pharmacokinetics.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (40–60%) during the amidation step. Future work could explore:

-

Catalytic Systems: Enantioselective catalysts for chiral benzoxazepine synthesis.

-

Flow Chemistry: Continuous processing to improve scalability .

Biological Profiling

Comprehensive in vitro screening against disease-relevant targets (e.g., kinases, proteases) is needed to elucidate therapeutic potential. Additionally, metabolic studies using hepatic microsomes would clarify stability under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume